(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
CAS No.: 2320524-65-8
Cat. No.: VC4332191
Molecular Formula: C11H9ClF3NO
Molecular Weight: 263.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320524-65-8 |
|---|---|
| Molecular Formula | C11H9ClF3NO |
| Molecular Weight | 263.64 |
| IUPAC Name | (2-chloro-4-fluorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C11H9ClF3NO/c12-9-3-7(13)1-2-8(9)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2 |
| Standard InChI Key | MOWBTXFWHPFDCV-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(F)F |
Introduction
(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered significant attention in various fields of scientific research, particularly in pharmacology and chemical synthesis. This compound features a unique structure with chloro, fluoro, and difluoromethyl groups attached to an azetidine ring, making it a valuable subject for chemical and pharmacological studies.
Synthesis Methods
The synthesis of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. A common method involves the acylation of an azetidine derivative with a chloro-fluorophenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Mechanism of Action and Biological Activity
The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound.
This compound has potential biological activities, particularly in pharmacology, due to its unique chemical structure. Its ability to interact with biological targets makes it a subject of interest for drug development and research.
Comparison with Similar Compounds
Compared to similar compounds, (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone stands out due to its unique combination of chloro, fluoro, and difluoromethyl groups attached to an azetidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Similar compounds may include other azetidine derivatives with different substituents, such as those found in patent literature related to inhibitors of monoacylglycerol lipase (MAGL), which also feature complex ring systems and functional groups .
Research Findings and Applications
Research on (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is ongoing, with a focus on its potential applications in pharmacology and drug development. The compound's ability to modulate biological pathways makes it a promising candidate for further study.
In general, compounds with similar structures are being explored for their potential as therapeutic agents, given their ability to interact with specific biological targets. The use of advanced synthesis techniques and purification methods ensures that these compounds can be produced with high purity, which is essential for biological studies and potential clinical applications.
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